molecular formula C5H11NO2 B13835707 2-(Methylamino)but-2-ene-1,3-diol

2-(Methylamino)but-2-ene-1,3-diol

Cat. No.: B13835707
M. Wt: 117.15 g/mol
InChI Key: MPBUDMXPQILBAZ-UHFFFAOYSA-N
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Description

2-(Methylamino)but-2-ene-1,3-diol is a diol derivative featuring a conjugated ene structure (but-2-ene backbone) with hydroxyl groups at positions 1 and 3 and a methylamino substituent at position 2.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-(methylamino)but-2-ene-1,3-diol

InChI

InChI=1S/C5H11NO2/c1-4(8)5(3-7)6-2/h6-8H,3H2,1-2H3

InChI Key

MPBUDMXPQILBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)but-2-ene-1,3-diol can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-2-ene, which can then be further functionalized to introduce the amino and hydroxyl groups . The reaction typically involves heating the alcohol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration processes followed by functionalization steps to introduce the desired amino and hydroxyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)but-2-ene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can yield diketones or carboxylic acids.

    Reduction: Reduction of the double bond can produce saturated diols.

    Substitution: Substitution reactions can lead to the formation of N-alkylated derivatives.

Scientific Research Applications

2-(Methylamino)but-2-ene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)but-2-ene-1,3-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s biological activity and its role in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-(Methylamino)but-2-ene-1,3-diol with similar compounds:

Compound Name Core Structure Functional Groups Key Substituents Potential Applications Reference ID
This compound But-2-ene diol -OH, -NHCH3 Methylamino, conjugated double bond Not explicitly stated -
Bistris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl) propane-1,3-diol) Propane-1,3-diol -OH, tertiary amine Hydroxyethyl groups Biochemical buffering agent
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol Propane-1,3-diol -OH, Schiff base (imine) Aromatic ring, azomethine linkage Corrosion inhibition
Cerebroside derivatives (e.g., Typhonoside A) Glycosylated octadecadiene -OH, glycosidic bond, amide Long alkyl chains, glucose moiety Medicinal (neuroprotective)

Physicochemical and Functional Comparisons

(a) Amino and Hydroxyl Group Interactions
  • This compound: The methylamino group may enhance solubility in aqueous media and enable hydrogen bonding, similar to Bistris, which uses multiple hydroxyls and amines for buffering .
  • Schiff Base Analogs (e.g., 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol): The azomethine linkage in these compounds enhances adsorption on metal surfaces, improving corrosion inhibition. The target compound’s methylamino group lacks this conjugated π-system but may still interact with metals via lone-pair electrons from nitrogen .
(b) Molecular Size and Heteroatom Effects
  • highlights that introducing heteroatoms (e.g., N, O) can significantly enhance corrosion inhibition, even with smaller molecular sizes. The methylamino group in the target compound may offer comparable benefits despite its compact structure .
  • Cerebroside derivatives () demonstrate that elongated alkyl chains and glycosylation reduce solubility in polar solvents but enhance biological membrane interactions. The target compound’s shorter chain and lack of glycosylation suggest divergent applications, such as synthetic intermediates or small-molecule inhibitors .
(c) Thermodynamic and Solubility Properties
  • While direct data for this compound are unavailable, analogs like 2-Methyl-1,3-butadiene () exhibit boiling points (~211–304 K) and densities (~0.247–0.300 g/cm³) influenced by branching and functional groups. The target compound’s hydroxyl and amino groups likely increase boiling point and water solubility relative to non-polar analogs .

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